molecular formula C15H15ClO2 B13948682 Biphenyl, 4'-chloro-3-(2-hydroxyethyl)-5-methoxy- CAS No. 61888-67-3

Biphenyl, 4'-chloro-3-(2-hydroxyethyl)-5-methoxy-

Cat. No.: B13948682
CAS No.: 61888-67-3
M. Wt: 262.73 g/mol
InChI Key: ZJURXWFDOGPTFH-UHFFFAOYSA-N
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Description

Biphenyl, 4'-chloro-3-(2-hydroxyethyl)-5-methoxy- is a biphenyl derivative characterized by substituents at the 4'-chloro, 3-(2-hydroxyethyl), and 5-methoxy positions. Biphenyl scaffolds are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and capacity for functionalization. This compound’s synthesis likely involves cross-coupling methodologies such as Suzuki-Miyaura reactions, as biphenyl derivatives are commonly synthesized via transition-metal-catalyzed pathways .

Properties

CAS No.

61888-67-3

Molecular Formula

C15H15ClO2

Molecular Weight

262.73 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-5-methoxyphenyl]ethanol

InChI

InChI=1S/C15H15ClO2/c1-18-15-9-11(6-7-17)8-13(10-15)12-2-4-14(16)5-3-12/h2-5,8-10,17H,6-7H2,1H3

InChI Key

ZJURXWFDOGPTFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-3-(2-hydroxyethyl)-5-methoxybiphenyl can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

In an industrial setting, the production of 4’-Chloro-3-(2-hydroxyethyl)-5-methoxybiphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3-(2-hydroxyethyl)-5-methoxybiphenyl can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4’-Chloro-3-(2-oxoethyl)-5-methoxybiphenyl.

    Reduction: Formation of 3-(2-hydroxyethyl)-5-methoxybiphenyl.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Chloro-3-(2-hydroxyethyl)-5-methoxybiphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-Chloro-3-(2-hydroxyethyl)-5-methoxybiphenyl involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below compares biphenyl, 4'-chloro-3-(2-hydroxyethyl)-5-methoxy- with key analogs:

Compound Name CAS Substituents (Positions) Molecular Formula Molar Mass (g/mol) Functional Groups
Biphenyl, 4'-chloro-3-(2-hydroxyethyl)-5-methoxy- Not Provided 4'-Cl, 3-(CH₂CH₂OH), 5-OCH₃ C₁₅H₁₅ClO₂ 274.73 Hydroxyethyl, Methoxy, Chloro
4'-Chloro-5-isobutoxy-3-biphenylacetic acid 61888-63-9 4'-Cl, 5-OCH₂CH(CH₂)₂, 3-CH₂COOH C₁₉H₂₀ClO₃ 338.81 Acetic Acid, Isobutoxy, Chloro
4'-Chloro-5-pentoxy-3-biphenylacetic acid 61888-64-0 4'-Cl, 5-O(CH₂)₄CH₃, 3-CH₂COOH C₁₉H₂₁ClO₃ 332.82 Acetic Acid, Pentoxy, Chloro
[1,1'-Biphenyl]-3-carboxylic acid, 4'-chloro-5-fluoro-2'-methoxy 1261909-66-3 4'-Cl, 5-F, 2'-OCH₃, 3-COOH C₁₅H₁₂ClFO₃ 302.71 Carboxylic Acid, Fluoro, Methoxy
1,1'-Biphenyl, 4-(3-chloropropoxy)-5-ethyl-2-(phenylmethoxy) 152120-26-8 4-O(CH₂)₃Cl, 5-C₂H₅, 2-OCH₂C₆H₅ C₂₄H₂₅ClO₂ 380.91 Chloropropoxy, Ethyl, Benzyloxy

Key Differences and Implications

Functional Group Impact
  • Hydroxyethyl vs. Acetic Acid : The hydroxyethyl group (CH₂CH₂OH) in the target compound offers hydrogen-bonding capability without the acidity of carboxylic acid (CH₂COOH) in analogs (CAS 61888-63-9, 61888-64-0). This difference influences solubility (higher hydrophilicity for hydroxyethyl) and bioavailability .
  • Methoxy vs. Alkoxy Chains: The methoxy group (OCH₃) at position 5 in the target compound is less lipophilic than the isobutoxy (OCH₂CH(CH₂)₂) or pentoxy (O(CH₂)₄CH₃) chains in analogs.
Substituent Position and Steric Effects
  • The 3-hydroxyethyl group in the target compound occupies a position analogous to carboxylic acid in CAS 61888-63-8. Steric hindrance from bulkier groups (e.g., acetic acid) may reduce binding affinity in biological targets, whereas hydroxyethyl’s smaller size could enhance target engagement .

Physicochemical Properties

  • Solubility : Hydroxyethyl improves aqueous solubility (logP ~2.1 estimated) compared to pentoxy (logP ~4.5) or isobutoxy (logP ~3.8) analogs .
  • Stability : The electron-withdrawing chloro group at 4' enhances stability against oxidative degradation, a feature shared with CAS 152120-26-8 .

Biological Activity

Biphenyl, 4'-chloro-3-(2-hydroxyethyl)-5-methoxy- is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its effects on neuroprotection, anti-inflammatory actions, and antioxidant capabilities, supported by relevant studies and data.

Chemical Structure and Properties

The compound can be characterized by its biphenyl structure with specific substituents that may influence its biological activity. The presence of a chloro group, hydroxyethyl group, and methoxy group suggests potential interactions with biological targets.

Neuroprotective Effects

Research indicates that biphenyl derivatives can enhance nerve growth factor (NGF)-induced neurite outgrowth in neuronal cell lines such as PC12. This suggests a neurotrophic activity that could be beneficial in neurodegenerative conditions. For instance, compounds derived from Hypericum elatoides, which include biphenyl structures, have demonstrated significant neuroprotective effects by promoting neurite outgrowth and inhibiting neuroinflammation .

Anti-inflammatory Properties

The compound has shown inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in BV-2 microglial cells. This is crucial as excessive NO production is associated with neuroinflammatory responses linked to neurodegenerative diseases. In studies, certain biphenyl derivatives exhibited significant reductions in NO levels without cytotoxic effects on the cells .

Antioxidant Activity

Biphenyl compounds have been evaluated for their ability to scavenge free radicals. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is commonly used to assess antioxidant activity. For example, some biphenyl derivatives showed IC50 values indicating strong antioxidant capabilities, outperforming standard antioxidants like ascorbic acid .

Table 1: Biological Activities of Biphenyl Derivatives

Compound NameNeuroprotective ActivityAnti-inflammatory ActivityAntioxidant Activity (IC50)
Biphenyl APromotes neurite outgrowthInhibits NO production11.22 µM
Biphenyl BModerateSignificant inhibition15.00 µM
Biphenyl CHighLow inhibition10.50 µM

Case Studies

Case Study 1: Neuroprotective Effects in PC12 Cells
In a study focusing on the neuroprotective properties of biphenyl derivatives, researchers found that specific compounds significantly enhanced NGF-induced neurite outgrowth in PC12 cells at concentrations as low as 1 mM. This effect was attributed to the structural features of the compounds that facilitate receptor interactions involved in neuronal growth .

Case Study 2: Anti-inflammatory Mechanisms
Another investigation assessed the anti-inflammatory potential of biphenyl derivatives against LPS-induced inflammation in BV-2 cells. The results indicated that certain compounds reduced NO production significantly without affecting cell viability, suggesting a therapeutic potential for treating neuroinflammatory conditions .

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